Product packaging for 3-Bromo-4-hydroxy-5-iodobenzonitrile(Cat. No.:CAS No. 3336-26-3)

3-Bromo-4-hydroxy-5-iodobenzonitrile

Cat. No.: B13748278
CAS No.: 3336-26-3
M. Wt: 323.91 g/mol
InChI Key: WLQYCVYQRFCPSX-UHFFFAOYSA-N
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Description

Significance of Aryl Halides and Nitriles in Organic Synthesis and Medicinal Chemistry Research

Aryl halides, which are compounds containing a halogen atom bonded to an aromatic ring, are of paramount importance in organic synthesis. nih.govresearchgate.net They serve as versatile intermediates in a wide range of chemical reactions, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. researchgate.netnih.gov The presence of halogens can also influence a molecule's physical and chemical properties, such as its lipophilicity and metabolic stability, which is of particular interest in the development of new pharmaceuticals. nih.gov

The nitrile group, on the other hand, is a key functional group in medicinal chemistry. nih.gov It can participate in various noncovalent interactions with biological targets and can also serve as a bioisostere for other functional groups. cardiff.ac.uk The incorporation of a nitrile moiety into a drug candidate can enhance its binding affinity to its target and improve its pharmacokinetic profile. nih.gov

Overview of the Research Landscape Surrounding Substituted Benzonitriles

The research landscape for substituted benzonitriles is broad and dynamic. Scientists are actively exploring new methods for their synthesis and investigating their potential applications. cardiff.ac.ukamanote.com Studies have focused on understanding how different substituents on the benzene (B151609) ring affect the chemical reactivity and biological activity of these compounds. google.com For instance, the position and nature of the substituents can influence the electronic properties of the benzonitrile (B105546) scaffold, thereby modulating its interactions with other molecules. Some substituted benzonitriles have been investigated for their potential as herbicides and for other agrochemical applications. nsf.gov

Rationale for Focusing on 3-Bromo-4-hydroxy-5-iodobenzonitrile as a Research Compound

The specific focus on this compound stems from the unique combination of its functional groups. The presence of two different halogen atoms, bromine and iodine, at specific positions on the aromatic ring, along with a hydroxyl group and a nitrile group, suggests a molecule with a rich and complex chemical profile. Halogenated phenols are a recurring motif in pharmaceuticals and natural products, indicating their importance in biological interactions. nsf.gov The study of such a polysubstituted benzonitrile could provide valuable insights into the interplay of these different functional groups and their collective impact on the molecule's properties and potential applications. While specific research on this compound is limited, its structure represents an interesting scaffold for further investigation in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrINO B13748278 3-Bromo-4-hydroxy-5-iodobenzonitrile CAS No. 3336-26-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3336-26-3

Molecular Formula

C7H3BrINO

Molecular Weight

323.91 g/mol

IUPAC Name

3-bromo-4-hydroxy-5-iodobenzonitrile

InChI

InChI=1S/C7H3BrINO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H

InChI Key

WLQYCVYQRFCPSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)O)I)C#N

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4 Hydroxy 5 Iodobenzonitrile and Its Key Precursors

Strategies for Regioselective Halogenation of Benzonitrile (B105546) Derivatives

The regiochemical outcome of electrophilic aromatic substitution on the benzonitrile ring is governed by the directing effects of the existing substituents. The hydroxyl group (-OH) is a potent activating ortho-, para-director, while the cyano group (-CN) is a meta-directing deactivator. In 4-hydroxybenzonitrile (B152051), the positions ortho to the hydroxyl group (positions 3 and 5) are activated and are the primary sites for electrophilic attack.

Directed Bromination Techniques

The introduction of a bromine atom specifically at the 3-position of a 4-hydroxybenzonitrile scaffold is a critical step in the synthesis of the target molecule. This is typically achieved through electrophilic bromination, where the hydroxyl group directs the incoming electrophile to the ortho position.

A common method for the synthesis of the key precursor, 3-bromo-4-hydroxybenzonitrile (B56826), involves the direct bromination of 4-hydroxybenzonitrile. In a representative procedure, 4-hydroxybenzonitrile is treated with bromine in a mixed solvent system of dichloromethane (B109758) and N,N-dimethylformamide (DMF). This approach affords the desired 3-bromo-4-hydroxybenzonitrile in good yield. The reaction conditions for this transformation are summarized in the table below.

Starting MaterialReagentSolventTemperatureYield
4-HydroxybenzonitrileBromine (Br₂)Dichloromethane/DMF<10°C88.2%

Controlled Iodination Protocols

The introduction of an iodine atom onto the benzonitrile ring, particularly in the presence of other substituents, requires carefully chosen iodinating agents to ensure regioselectivity. For the synthesis of 3-bromo-4-hydroxy-5-iodobenzonitrile from 3-bromo-4-hydroxybenzonitrile, the second halogenation must occur at the remaining vacant position ortho to the hydroxyl group (position 5).

Various iodinating systems are available for the iodination of activated aromatic rings like phenols. These include N-iodosuccinimide (NIS), iodine monochloride (ICl), and combinations of iodine with an oxidizing agent such as iodic acid (HIO₃) or hydrogen peroxide. The choice of reagent and reaction conditions is crucial to prevent side reactions and ensure mono-iodination at the desired position. The strong activating effect of the hydroxyl group, coupled with the presence of the ortho-bromo substituent, directs the iodine to the 5-position.

Commonly employed iodinating agents for phenols are listed in the table below.

Iodinating AgentDescription
N-Iodosuccinimide (NIS)A mild and selective iodinating agent, often used with a catalytic amount of acid.
Iodine Monochloride (ICl)A reactive iodinating agent that can lead to high yields but may require careful control of stoichiometry to avoid over-iodination.
Iodine/Iodic Acid (I₂/HIO₃)An in-situ generating system for electrophilic iodine, offering a practical and regioselective method for iodinating hydroxy aromatic compounds.
Morpholine-Iodine ComplexA stable and easy-to-handle complex used for the iodination of phenols under mild basic conditions. researchgate.net

Synthesis from 4-Hydroxybenzonitrile Analogues

The primary and most practical synthetic route to this compound starts from the readily available precursor, 4-hydroxybenzonitrile.

Bromination Preceding Iodination

This synthetic pathway commences with the regioselective bromination of 4-hydroxybenzonitrile to yield 3-bromo-4-hydroxybenzonitrile, as detailed in section 2.1.1. The resulting intermediate possesses a single vacant position ortho to the strongly activating hydroxyl group.

The second step involves the iodination of 3-bromo-4-hydroxybenzonitrile. The electron-donating hydroxyl group activates the 5-position for electrophilic attack by an iodinating agent. The presence of the bromine atom at the 3-position further influences the regioselectivity, sterically hindering the adjacent position and electronically directing the incoming electrophile to the 5-position. The reaction would typically proceed by treating 3-bromo-4-hydroxybenzonitrile with a suitable iodinating agent, such as N-iodosuccinimide or an iodine/oxidant system, in an appropriate solvent to afford the final product, this compound.

An alternative, though less documented, sequence would involve the initial iodination of 4-hydroxybenzonitrile to produce 4-hydroxy-3-iodobenzonitrile. This would then be followed by bromination. The directing effects of the hydroxyl and iodo groups would guide the incoming bromine to the 5-position.

Hydroxylation Strategies

A hypothetical alternative approach to the synthesis of this compound could involve the hydroxylation of a dihalogenated benzonitrile precursor, namely 3-bromo-5-iodobenzonitrile (B3028720). This strategy is contingent on the successful synthesis of this specific dihalo-benzonitrile intermediate. The conversion of an aryl halide to a phenol (B47542) can be achieved through various methods, such as nucleophilic aromatic substitution or metal-catalyzed hydroxylation reactions. However, the synthesis of the required 3-bromo-5-iodobenzonitrile precursor is not well-documented, making this a less common and potentially more challenging synthetic route. A patent describes a general method for the preparation of o- or p-hydroxybenzonitriles from the corresponding halobenzonitriles using an alkali metal alkoxide in an anhydrous alcohol solution under pressure. google.com

Optimization of Reaction Conditions for Improved Yields and Selectivity

The efficient synthesis of polysubstituted benzonitriles like this compound relies heavily on the precise control of reaction parameters. The introduction of multiple halogen substituents onto the aromatic ring requires careful optimization to maximize the yield of the desired product while minimizing the formation of isomers and side products. Research into the synthesis of key precursors, such as 3-bromo-4-hydroxybenzonitrile, provides insight into the critical factors that influence the reaction outcome.

The choice of solvent and the regulation of temperature are fundamental to controlling the rate and selectivity of electrophilic aromatic substitution reactions, such as bromination and iodination. The solvent not only dissolves the reactants but also influences the reactivity of the electrophile and the stability of reaction intermediates.

In the synthesis of the precursor 3-bromo-4-hydroxybenzonitrile from 4-hydroxybenzonitrile, a mixed solvent system is often employed. For instance, a combination of dichloromethane (CH₂Cl₂) and N,N-dimethylformamide (DMF) has been utilized. Dichloromethane serves as the primary non-polar solvent, while DMF, a polar aprotic solvent, can help to solubilize reagents and intermediates.

Temperature control is crucial for preventing over-halogenation and the formation of undesired byproducts. Maintaining a low temperature, typically below 10°C, is essential during the addition of reagents like bromine. This helps to moderate the exothermic nature of the reaction and enhance the regioselectivity of the bromination process.

Table 1: Effect of Solvent and Temperature on Precursor Synthesis

Parameter Condition Observation
Solvent System Dichloromethane & DMF Effective for dissolving reactants and facilitating the reaction.

| Temperature | Maintained below 10°C | Crucial for controlling reaction rate and minimizing side product formation. |

While some direct halogenation reactions can proceed without a catalyst, the choice of catalyst and the precise molar ratios of reactants are key levers for optimizing yield and selectivity.

For the bromination of 4-hydroxybenzonitrile, iodine can be used in catalytic amounts. The iodine acts as a catalyst by reacting with bromine to form a more potent electrophilic species, which facilitates the substitution on the electron-rich phenol ring. The stoichiometry of the reagents must be carefully calculated. An excess of the halogenating agent can lead to di-substituted or other polysubstituted products, reducing the yield of the desired mono-bromo intermediate.

In a typical procedure for synthesizing 3-bromo-4-hydroxybenzonitrile, a slight excess of bromine is used relative to the 4-hydroxybenzonitrile starting material to ensure complete conversion. The amount of catalyst, such as iodine, is kept minimal.

Table 2: Reagent Stoichiometry in a Typical Bromination Reaction

Reagent Molar Amount (Example) Role
4-hydroxybenzonitrile 24.8 mmol Starting Material
Iodine 1.3 mmol Catalyst

Purification Techniques for Synthesized Intermediates and Final Compounds

The isolation and purification of the target compound and its preceding intermediates are critical steps to ensure the final product meets the required purity standards. A multi-step approach involving quenching, extraction, washing, and recrystallization or chromatography is often necessary.

For the intermediate 3-bromo-4-hydroxybenzonitrile, the reaction is typically quenched by pouring the mixture into an aqueous solution of a reducing agent, such as sodium bisulfite. This step neutralizes any unreacted bromine. The crude product, which precipitates from the solution, can then be collected by filtration. Further purification often involves washing the solid with a solvent like dichloromethane to remove non-polar impurities.

Recrystallization is a powerful technique for purifying solid compounds. For intermediates in the synthesis pathway, recrystallization from a suitable solvent, such as anhydrous methanol, can significantly increase purity. researchgate.netresearchgate.net The choice of solvent is critical; the desired compound should be sparingly soluble at low temperatures but highly soluble at high temperatures.

For the final product, this compound, and other benzonitrile derivatives, several purification methods can be applied:

Precipitation/Filtration: The crude product can often be precipitated by adding the reaction mixture to a non-solvent (e.g., ice-water) and collected via filtration. researchgate.netresearchgate.net

Recrystallization: This is a standard method for obtaining high-purity crystalline solids. The selection of an appropriate solvent or solvent system is determined experimentally.

Column Chromatography: For complex mixtures or to remove closely related impurities, silica (B1680970) gel column chromatography is a highly effective technique. acs.org A solvent system (eluent) is chosen to allow for the separation of the desired compound from byproducts based on their differential adsorption to the silica stationary phase.

Distillation: For liquid benzonitriles, vacuum distillation can be an effective purification method. researchgate.net

Table 3: Summary of Purification Techniques

Technique Stage of Application Purpose
Quenching Post-reaction Neutralize excess reagents (e.g., bromine).
Precipitation Product Isolation Isolate the crude product from the reaction mixture. researchgate.netresearchgate.net
Solvent Washing Crude Purification Remove soluble impurities from the solid product.
Recrystallization Final/Intermediate Purification Obtain high-purity crystalline material. researchgate.netresearchgate.net

| Column Chromatography | Final Purification | Separate target compound from structurally similar impurities. acs.org |

Chemical Reactivity and Transformations of 3 Bromo 4 Hydroxy 5 Iodobenzonitrile

Reactivity of the Cyano Group

The electron-withdrawing nature of the cyano group, coupled with the influence of the other substituents on the benzene (B151609) ring, renders the nitrile carbon electrophilic and susceptible to a variety of chemical transformations.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group in 3-bromo-4-hydroxy-5-iodobenzonitrile is an electrophilic center and can undergo nucleophilic attack. While specific studies on this particular molecule are not extensively documented in publicly available literature, the reactivity of the cyano group can be inferred from analogous transformations of related substituted benzonitriles.

One notable transformation is the conversion of a nitrile to a thioamide. For instance, a derivative of 3-bromo-4-hydroxybenzonitrile (B56826), specifically 3-bromo-4-isobutoxy benzonitrile (B105546), has been successfully converted to the corresponding thioamide. This reaction is typically achieved by treatment with a sulfur nucleophile, such as sodium hydrosulfide (B80085), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic addition of the hydrosulfide ion to the electrophilic carbon of the nitrile, followed by protonation. In a reported synthesis, this transformation was carried out at room temperature over 10 hours, affording the thioamide product in a 62.5% yield after recrystallization. nih.gov This example underscores the capability of the cyano group in this structural framework to participate in nucleophilic addition reactions, a pathway that can be exploited to introduce a variety of other functionalities.

Hydrolysis and Amidation Reactions of the Benzonitrile Group

The hydrolysis of benzonitriles to their corresponding benzamides and subsequently to benzoic acids is a fundamental transformation in organic synthesis. This process can be catalyzed by either acid or base. Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon.

The conversion of nitriles to amides, often referred to as amidation, can also be achieved under various conditions, including metal-catalyzed hydration. These reactions typically involve the controlled addition of water across the carbon-nitrogen triple bond.

Transformations Involving Halogen Substituents

The presence of two different halogen atoms, bromine and iodine, at distinct positions on the benzene ring offers significant opportunities for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds, with the former being more reactive towards oxidative addition to a palladium(0) center, allows for sequential and site-selective introduction of new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. The Suzuki-Miyaura and Buchwald-Hartwig reactions are prominent examples that enable the formation of C-C and C-N bonds, respectively.

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. In the case of this compound, the higher reactivity of the carbon-iodine bond allows for selective coupling at the 5-position.

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively reported, the general principles of this reaction are well-established for a wide range of aryl halides and boronic acids. The reaction conditions can be tuned to achieve high yields and selectivity. Key parameters include the choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent system (e.g., dioxane/water, toluene/ethanol/water).

Below is a hypothetical data table illustrating the potential outcomes of a Suzuki-Miyaura coupling with this compound, based on typical conditions for similar substrates.

EntryBoronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90Expected High
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/EtOH/H₂O100Expected High
3Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O85Expected Good

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Actual yields may vary.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a carbon-nitrogen bond. Similar to the Suzuki-Miyaura reaction, the C-I bond of this compound would be expected to react preferentially.

This reaction is highly versatile, accommodating a wide range of primary and secondary amines. The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is critical for achieving high efficiency. Commonly used ligands include bulky, electron-rich phosphines such as XPhos and SPhos.

The following hypothetical data table outlines potential conditions and outcomes for the Buchwald-Hartwig amination of this compound with various amines.

EntryAmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene110Expected High
2AnilinePd(OAc)₂ / SPhosK₃PO₄Dioxane100Expected Good
3BenzylaminePd₂(dba)₃ / BINAPCs₂CO₃Toluene100Expected High

This table is illustrative and based on general knowledge of Buchwald-Hartwig amination reactions. Actual yields may vary.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper(I) co-catalyst. researchgate.net In the case of this compound, the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key consideration. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions.

This reactivity difference allows for selective mono-alkynylation at the C5 position (bearing the iodine atom) while leaving the C3 position (bearing the bromine atom) intact. By carefully controlling the reaction conditions, such as using a mild base and running the reaction at or near room temperature, the introduction of an alkyne group can be directed exclusively to the site of the more labile iodo substituent. This selective functionalization is crucial for the stepwise synthesis of more complex molecules. For instance, a subsequent, more forcing Sonogashira coupling or a different type of cross-coupling reaction could then be performed at the C3 position.

Table 1: Site-Selective Sonogashira Coupling of this compound
Alkyne ReactantCatalyst SystemConditionsMajor Product
PhenylacetylenePd(PPh₃)₄, CuI, Et₃NTHF, 25°C3-Bromo-4-hydroxy-5-(phenylethynyl)benzonitrile
TrimethylsilylacetylenePdCl₂(PPh₃)₂, CuI, DIPEADMF, 40°C3-Bromo-4-hydroxy-5-((trimethylsilyl)ethynyl)benzonitrile
Propargyl alcoholPd(PPh₃)₄, CuI, Et₃NDioxane, 50°C3-Bromo-5-(3-hydroxyprop-1-yn-1-yl)-4-hydroxybenzonitrile

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction used to convert an organic halide into an organometallic species, which can then react with various electrophiles. wikipedia.org The rate of this exchange typically follows the trend I > Br > Cl. This reactivity pattern is highly advantageous for the selective functionalization of this compound.

When treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78°C), a selective lithium-iodine exchange occurs at the C5 position. nih.gov This generates a potent aryllithium nucleophile while the C-Br bond remains untouched. This intermediate can then be trapped with a wide range of electrophiles to introduce new functional groups at the C5 position. It is important to note that the acidic phenolic proton will also be deprotonated by the organolithium reagent, requiring the use of at least two equivalents of the base. Alternatively, Grignard reagents can be used for similar transformations. wikipedia.org

Table 2: Selective Functionalization via Metal-Halogen Exchange
Reagent SequenceElectrophileProduct at C5
1) 2.2 eq n-BuLi, THF, -78°C2) DMF-CHO (Formyl)
1) 2.2 eq n-BuLi, THF, -78°C2) CO₂-COOH (Carboxyl)
1) 2.2 eq n-BuLi, THF, -78°C2) CH₃I-CH₃ (Methyl)
1) i-PrMgCl, THF, 0°C2) I₂-I (Iodo)

Electrophilic Aromatic Substitution Patterns Directed by Halogens and Hydroxyl Group

Electrophilic aromatic substitution (EAS) is a classic reaction for functionalizing aromatic rings. masterorganicchemistry.com The regiochemical outcome of such reactions on a substituted benzene ring is dictated by the electronic nature of the existing substituents. In this compound, the directing effects of the four substituents must be considered:

-OH (Hydroxyl): A powerful activating group and an ortho, para-director. libretexts.orgfiveable.me

-Br (Bromo) and -I (Iodo): Deactivating groups that are also ortho, para-directors.

-CN (Cyano): A strong deactivating group and a meta-director.

The hydroxyl group is the most powerful activating group on the ring and will therefore dominate the directing effects. It directs incoming electrophiles to the positions ortho (C3, C5) and para (C1) to itself. However, these positions are already substituted. The next most favorable positions are the remaining vacant carbons, C2 and C6. Substitution at these positions is electronically favored due to the strong activation by the hydroxyl group. Therefore, electrophilic substitution reactions like nitration, halogenation, or sulfonation are expected to occur primarily at the C2 and C6 positions. libretexts.orgyoutube.com

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄3-Bromo-4-hydroxy-5-iodo-2-nitrobenzonitrile
BrominationBr₂, FeBr₃2-Bromo-3-bromo-4-hydroxy-5-iodobenzonitrile (2,3-Dibromo...)
SulfonationFuming H₂SO₄2-Bromo-5-cyano-3-hydroxy-4-iodobenzenesulfonic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-Acetyl-3-bromo-4-hydroxy-5-iodobenzonitrile

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a key site for functionalization, allowing for the introduction of various ether and ester linkages.

O-Alkylation and O-Acylation Reactions

The acidic nature of the phenolic proton allows for its easy deprotonation by a base to form a phenoxide anion. This nucleophilic phenoxide can then react with alkylating or acylating agents.

O-Alkylation: In the presence of a base such as potassium carbonate or sodium hydride, the hydroxyl group is converted to the corresponding phenoxide, which readily undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form ethers. researchgate.net

O-Acylation: Similarly, the phenoxide can react with acylating agents like acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to produce the corresponding esters. libretexts.org These reactions are typically rapid and high-yielding.

Etherification Strategies

The most common etherification strategy for phenols is the Williamson ether synthesis, which falls under the category of O-alkylation. researchgate.net This method involves the reaction of the sodium or potassium phenoxide salt of this compound with an alkyl halide. The choice of solvent (e.g., acetone, DMF, THF) and temperature can be optimized to ensure complete reaction. This strategy is highly versatile, allowing for the synthesis of a wide array of aryl ethers from simple methyl and ethyl ethers to more complex structures.

Table 4: Representative O-Alkylation and O-Acylation Reactions
Reaction TypeReagentBaseProduct
O-MethylationMethyl iodide (CH₃I)K₂CO₃3-Bromo-4-methoxy-5-iodobenzonitrile
O-BenzylationBenzyl bromide (BnBr)NaH3-Bromo-4-(benzyloxy)-5-iodobenzonitrile
O-AcetylationAcetyl chloride (AcCl)Pyridine2-Bromo-4-cyano-6-iodophenyl acetate
O-BenzoylationBenzoyl chloride (BzCl)Et₃N2-Bromo-4-cyano-6-iodophenyl benzoate

Multi-Component Reactions Incorporating the this compound Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient for building molecular complexity. nih.gov While this compound may not be a direct substrate for all classical MCRs (like the Ugi or Passerini reactions), its phenolic nature makes it a suitable component for certain types.

One notable example is the Betti reaction, an MCR that involves the condensation of a phenol (B47542), an aldehyde, and an amine to form an aminobenzylphenol derivative. In this context, this compound can serve as the phenol component. Reacting it with an aldehyde (e.g., benzaldehyde) and a primary or secondary amine (e.g., aniline) would lead to the formation of a complex aminomethylated phenol, incorporating all three components in a single step and introducing a new functionalized substituent at the C2 or C6 position.

Furthermore, the functional groups on the scaffold can be modified to enable participation in other MCRs. For example, reduction of the nitrile to an amine would yield a substrate for Ugi or Passerini reactions. Formylation of the ring via a Duff or Vilsmeier-Haack reaction would introduce an aldehyde group, also opening pathways for various MCRs.

Table 5: Hypothetical Betti Reaction with this compound
Aldehyde ComponentAmine ComponentExpected Product
BenzaldehydeAniline2-((Anilino)(phenyl)methyl)-3-bromo-4-hydroxy-5-iodobenzonitrile
FormaldehydePiperidine3-Bromo-4-hydroxy-5-iodo-2-(piperidin-1-ylmethyl)benzonitrile
IsobutyraldehydeBenzylamine2-((Benzylamino)(isobutyl)methyl)-3-bromo-4-hydroxy-5-iodobenzonitrile

Derivatives, Analogues, and Structure Activity Relationship Sar Studies in Research

Design and Synthesis of Structurally Modified Analogues

The synthesis of analogues of 3-Bromo-4-hydroxy-5-iodobenzonitrile involves targeted modifications at its three primary functional sites: the halogen substituents, the phenolic hydroxyl group, and the nitrile group.

The identity and position of halogen atoms on the benzonitrile (B105546) ring are critical determinants of the molecule's electronic properties. Synthetic chemistry allows for the creation of a wide array of analogues by varying these substituents. For instance, fluorinated benzonitriles are common building blocks in the synthesis of active pharmaceutical ingredients and dyes. ossila.com The preparation of such analogues often involves multi-step synthetic routes starting from different precursors.

A representative synthesis for a related compound, 3-bromo-4-fluorobenzonitrile, involves the dehydration of 3-bromo-4-fluoro-benzoic acid amide, which itself is formed from the corresponding acid halide. google.com Other isomers, such as 4-bromo-3-fluorobenzonitrile, are also utilized as molecular scaffolds, often employing palladium-catalyzed cross-coupling reactions at the bromo-position to introduce further diversity. ossila.com While direct halogen exchange or substitution on the this compound core is challenging, the synthesis of these varied halogenated patterns from different starting materials illustrates the chemical strategies available to produce a library of analogues with tailored electronic properties for research applications.

The phenolic hydroxyl group is a key site for modification, and its conversion to an ether via alkylation or arylation can significantly alter the molecule's polarity, solubility, and reactivity. A common strategy for this transformation is O-alkylation. In a well-documented synthesis using the closely related starting material, 3-bromo-4-hydroxybenzonitrile (B56826), the hydroxyl group is alkylated using an alkyl halide in the presence of a base. researchgate.net

This reaction proceeds by deprotonation of the acidic phenolic proton by a base like potassium carbonate, followed by nucleophilic attack of the resulting phenoxide ion on the alkyl halide. This method provides a straightforward route to a variety of ether derivatives.

Table 1: Example of O-Alkylation on a Related Benzonitrile Scaffold

Starting MaterialReagentsProductReference
3-Bromo-4-hydroxybenzonitrile1-Bromo-2-methylpropane, K₂CO₃, Acetone3-Bromo-4-isobutoxybenzonitrile researchgate.net

The nitrile group is a versatile functional group that can be converted into a range of other functionalities, significantly expanding the chemical space of accessible derivatives. nih.govresearchgate.net Two important transformations are the conversion to thioamides and tetrazoles.

Thioamides: Thioamides are valuable functional groups in organic synthesis and are known isosteres for amides in bioactive molecules. nih.govmdpi.com Nitriles can be converted to thioamides through the addition of a sulfur source. For example, 3-bromo-4-isobutoxy benzonitrile has been successfully converted to the corresponding thioamide using sodium hydrosulfide (B80085) in N,N-dimethylformamide (DMF). researchgate.net This transformation highlights a reliable method for introducing the thioamide functionality to this class of compounds.

Tetrazoles: The tetrazole ring is widely used in medicinal chemistry as a bioisostere for the carboxylic acid group. beilstein-journals.orgbeilstein-archives.org The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.netresearchgate.net This reaction is typically carried out using sodium azide in the presence of an acid catalyst, such as ammonium (B1175870) chloride, in a solvent like DMF. chalcogen.royoutube.com This robust reaction provides a direct pathway to convert the nitrile functionality of this compound analogues into a tetrazole ring. youtube.com

Table 2: Key Transformations of the Nitrile Functional Group

Starting FunctionalityTarget FunctionalityTypical ReagentsReaction Type
Nitrile (-C≡N)Thioamide (-CSNH₂)NaSH, H₂S, or Lawesson's ReagentThionation / Sulfur Addition
Nitrile (-C≡N)TetrazoleSodium Azide (NaN₃), NH₄Cl or ZnCl₂[3+2] Cycloaddition

Exploration of Isomeric Compounds and Their Comparative Reactivity

Isomers of this compound, which have the same molecular formula but different arrangements of atoms, are expected to exhibit distinct chemical reactivity. Examples of constitutional isomers include compounds where the substituents are at different positions on the aromatic ring, such as 3-Bromo-5-iodobenzonitrile (B3028720). nih.gov

While direct experimental studies comparing the reactivity of these specific isomers are not prominent in the surveyed literature, fundamental chemical principles allow for predictions of their behavior. The reactivity of these isomers is governed by the electronic and steric effects of the substituents.

Effect of the Hydroxyl Group: The presence of the hydroxyl group in this compound makes it acidic and significantly influences the electron density of the aromatic ring through its strong electron-donating resonance effect. This makes the ring more susceptible to electrophilic substitution compared to an isomer like 3-Bromo-5-iodobenzonitrile, which lacks this group.

Steric Hindrance: The arrangement of bulky substituents (bromo and iodo groups) around the reactive sites (hydroxyl and nitrile groups) can sterically hinder the approach of reagents, affecting reaction rates.

Theoretical studies on simpler isomeric systems have shown that differences in structural arrangement lead to variations in thermodynamic stability and reactivity, which can be quantified by calculating properties like the HOMO-LUMO energy gap. scirp.org Such computational approaches could be applied to the bromo-iodo-hydroxybenzonitrile isomers to predict their relative stabilities and points of likely nucleophilic or electrophilic attack.

SAR Studies: Elucidating the Influence of Substituents on Chemical Behavior

The chemical behavior of the molecule is largely dictated by the electron-withdrawing and electron-donating properties of its substituents. These electronic effects are a combination of induction (through-bond polarization) and resonance (delocalization of π-electrons). The Hammett equation provides a quantitative means to assess these effects through substituent constants (σ), which are derived from the ionization of substituted benzoic acids. viu.ca

Halogens (Br and I): Both bromine and iodine are deactivating groups, meaning they withdraw electron density from the aromatic ring. This occurs primarily through a strong electron-withdrawing inductive effect (-I). They also have a weak electron-donating resonance effect (+R) due to their lone pairs, but the inductive effect is dominant.

Hydroxyl Group (-OH): The hydroxyl group is a strongly activating group. It has an electron-withdrawing inductive effect (-I) due to oxygen's electronegativity but a much stronger electron-donating resonance effect (+R) from its lone pairs, which increases the electron density of the ring, particularly at the ortho and para positions.

Nitrile Group (-CN): The nitrile group is a strong deactivating group. It exerts powerful electron-withdrawing inductive (-I) and resonance (-R) effects, decreasing the electron density of the aromatic ring.

These combined electronic effects influence key chemical properties, such as the acidity (pKa) of the phenolic proton. The presence of the electron-withdrawing halogens and nitrile group stabilizes the conjugate base (phenoxide), thereby increasing the acidity of the phenol (B47542) compared to an unsubstituted phenol.

Table 3: Hammett Substituent Constants for Relevant Functional Groups

Substituentσ_metaσ_paraDominant Electronic Effect
-Br+0.39+0.23-I > +R (Inductive Withdrawal)
-I+0.35+0.18-I > +R (Inductive Withdrawal)
-OH+0.12-0.37+R > -I (Resonance Donation)
-CN+0.56+0.66-I, -R (Inductive & Resonance Withdrawal)
Data sourced from established physical organic chemistry literature. viu.ca

Steric Hindrance and Conformational Preferences in Derivatives

The conformational preferences and steric interactions of derivatives of this compound are primarily dictated by the nature and size of the substituents, particularly those positioned ortho to the hydroxyl and cyano groups. The parent molecule itself is heavily substituted with bulky bromine and iodine atoms flanking the hydroxyl group, which imposes significant steric constraints and influences the molecule's three-dimensional structure and reactivity.

Influence of Ortho-Substituents on Hydroxyl Group Conformation

The bromine and iodine atoms at the 3 and 5 positions exert a considerable steric effect on the adjacent hydroxyl group. This steric hindrance can restrict the rotation of the hydroxyl group around the C4-O bond. In derivatives where the hydroxyl group is further modified, for instance, by etherification or esterification, the size of the newly introduced group will further influence the preferred conformation.

Computational studies on simpler ortho-substituted phenols have shown that bulky substituents can affect the orientation of the hydroxyl proton. For derivatives of this compound, it is anticipated that the hydroxyl group will have a preferred orientation to minimize steric clashes with the large halogen atoms. Any substituent replacing the hydroxyl hydrogen will be subject to these same steric pressures. For example, the introduction of increasingly larger alkyl groups in an ether linkage (O-R) would likely lead to a greater deviation of the C4-O-R plane from the plane of the benzene (B151609) ring.

To illustrate this principle, the following table presents hypothetical data on the effect of increasing substituent size at the 4-position on the dihedral angle of the C3-C4-O-X bond, where X is the first atom of the substituent group. This data is based on established principles of steric hindrance and is intended for illustrative purposes.

Derivative Substituent (at 4-OH)van der Waals Radius of X (Å)Hypothetical Dihedral Angle (C3-C4-O-X) (°)
-OH1.52~0-10
-OCH₃1.80 (for C)~15-25
-OCH₂CH₃1.80 (for C)~25-35
-OC(CH₃)₃1.80 (for C)~40-60

This table is generated based on established chemical principles to illustrate the concept of steric hindrance and does not represent experimentally verified data for these specific compounds.

Conformational Preferences of the Cyano Group

The linear cyano group is less sterically demanding than the hydroxyl group. However, its rotation can also be influenced by bulky adjacent substituents. In the case of this compound, the cyano group is not flanked by ortho substituents. However, in related analogues where substituents are present at the 2 and 6 positions, significant steric hindrance would be expected.

Research on other substituted benzonitriles has shown that ortho-substituents can create a rotational barrier for the cyano group. While this effect is less pronounced than for larger functional groups, it can be significant when bulky groups are present.

Impact of Steric Hindrance on Reactivity and Molecular Interactions

The steric environment created by the bromine and iodine atoms in derivatives of this compound has significant implications for their chemical reactivity and intermolecular interactions. The hydroxyl group, being sterically hindered, may exhibit reduced reactivity in reactions such as acylation or alkylation.

Furthermore, the conformational preferences dictated by steric hindrance can influence how these molecules pack in a crystal lattice and how they interact with biological targets in structure-activity relationship (SAR) studies. For instance, a fixed or preferred conformation might be necessary for optimal binding to a receptor, and the steric bulk of the halogen atoms can play a crucial role in defining this active conformation.

The following table provides hypothetical rotational energy barriers for the cyano group in a series of substituted benzonitriles to illustrate the impact of ortho-substituents. This data is based on general principles and is for illustrative purposes only.

CompoundOrtho-Substituent(s)Hypothetical Rotational Energy Barrier (kcal/mol)
BenzonitrileNone~0.1
2-Methylbenzonitrile-CH₃~0.5
2,6-Dimethylbenzonitrile-CH₃, -CH₃~1.5
2,6-Di-tert-butylbenzonitrile-C(CH₃)₃, -C(CH₃)₃>10

This table is generated based on established chemical principles to illustrate the concept of steric hindrance and does not represent experimentally verified data for these specific compounds.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Hydroxy 5 Iodobenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Bromo-4-hydroxy-5-iodobenzonitrile, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unequivocally assign all proton and carbon signals and to confirm the substitution pattern on the benzene (B151609) ring.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting signals for the two aromatic protons and the hydroxyl proton. The aromatic protons, being in different chemical environments, would likely appear as distinct signals. The proton at the 2-position and the proton at the 6-position would show characteristic splitting patterns based on their coupling with each other. The hydroxyl proton is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbon atom attached to the nitrile group (-CN) is expected to have a characteristic chemical shift in the aromatic region. The carbons bearing the bromine, iodine, and hydroxyl groups will also exhibit distinct chemical shifts influenced by the electronegativity and anisotropy of these substituents. The remaining aromatic carbons will be assigned based on their substitution and comparison with predicted values.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-27.8 - 8.2-
H-67.6 - 8.0-
OHVariable (broad singlet)-
C-1 (C-CN)-115 - 120
C-2-135 - 140
C-3 (C-Br)-110 - 115
C-4 (C-OH)-155 - 160
C-5 (C-I)-90 - 95
C-6-130 - 135
CN-117 - 122

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between the two aromatic protons, confirming their ortho relationship. A cross-peak between the signals of H-2 and H-6 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the definitive assignment of the protonated aromatic carbons (C-2 and C-6).

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected as the base peak, confirming the molecular weight of the compound. The presence of bromine and iodine atoms would result in a characteristic isotopic pattern for the molecular ion peak, which would further corroborate the elemental composition. Fragmentation of the parent ion could be induced to provide structural information, with potential losses of the halogen atoms or the cyano group.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of volatile and thermally stable compounds. For this compound, a GC-MS analysis would provide a chromatogram indicating the presence of any impurities. The mass spectrum of the main peak would correspond to the target compound, and its fragmentation pattern under electron ionization (EI) would offer additional structural confirmation. Common fragmentation pathways for halogenated aromatic compounds in EI-MS include the loss of halogen radicals and the elimination of small neutral molecules.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C≡N stretching vibration of the nitrile group would give rise to a sharp, medium-intensity band around 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would be observed in the 1400-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations would be found in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: The Raman spectrum would provide complementary information. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric breathing vibration of the substituted benzene ring would also be expected to be a prominent feature.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)Weak
Nitrile (-CN)C≡N Stretch2220-2260 (sharp, medium)Strong, sharp
Aromatic RingC-H Stretch> 3000Medium
Aromatic RingC=C Stretch1400-1600Strong
Carbon-BromineC-Br Stretch500-600Medium
Carbon-IodineC-I Stretch400-500Medium

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice, revealing the nature and geometry of intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking.

A comprehensive crystallographic study of this compound would yield a wealth of structural information. This would typically be presented in a detailed data table, including key crystallographic parameters.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available
Density (calculated) (g/cm³) Data not available

Analysis of this data would provide insights into the planarity of the benzonitrile (B105546) ring and the orientation of its substituents. The interplay of the hydroxyl, bromo, and iodo groups would be of particular interest in dictating the crystal packing arrangement through various non-covalent interactions.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then used to confirm the empirical formula. For a newly synthesized or characterized compound like this compound (C₇H₃BrINO), elemental analysis serves as a crucial verification of its atomic constituents.

The theoretical elemental composition can be calculated from the molecular formula. Experimental values, typically obtained through combustion analysis, are then compared to these theoretical percentages. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its empirical formula.

Table 2: Theoretical vs. Experimental Elemental Analysis Data for this compound

Element Theoretical % Experimental %
Carbon (C) 25.96 Data not available
Hydrogen (H) 0.93 Data not available
Bromine (Br) 24.67 Data not available
Iodine (I) 39.18 Data not available
Nitrogen (N) 4.32 Data not available

Theoretical and Computational Investigations of 3 Bromo 4 Hydroxy 5 Iodobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For substituted benzonitriles, DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly used to accurately model their geometry and electronic structure.

The electronic structure of a molecule is defined by its molecular orbitals, which describe the probability of finding an electron in a particular region. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For similar aromatic compounds, this gap is a key determinant of their behavior in chemical reactions.

While specific calculated values for 3-Bromo-4-hydroxy-5-iodobenzonitrile are not published, studies on other substituted benzonitriles provide a framework for what might be expected. The electron-withdrawing nature of the nitrile, bromo, and iodo groups, combined with the electron-donating effect of the hydroxyl group, would collectively influence the energies of the HOMO and LUMO.

Table 1: Illustrative Frontier Orbital Energies for a Substituted Benzonitrile (B105546) Derivative This table presents example data for a related compound to illustrate the concept, as specific data for this compound is not available in the cited literature.

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-2.54
HOMO-LUMO Gap (ΔE)4.31

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, such regions would be expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the one attached to the hydroxyl group.

Green regions represent areas of neutral potential.

Analysis of the MEP surface for related iodinated phenolic compounds has shown that the distribution of charge is key to understanding their interactions. This visualization helps in identifying the sites where the molecule is most likely to interact with other chemical species.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These studies are critical for understanding the three-dimensional structure and potential interactions of a compound.

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule's atoms. For a relatively rigid structure like this compound, the primary conformational flexibility would involve the rotation of the hydroxyl group's hydrogen atom. Computational methods are used to calculate the energy of different conformations, with the lowest energy conformation being the most stable and thus the most likely to be observed. This process of finding the most stable structure is called energy minimization or geometry optimization. An accurate optimized geometry is the foundation for all other computational property predictions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is widely used to understand how a small molecule might interact with a biological target at the molecular level, without implying any therapeutic application.

The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. The analysis also reveals potential non-covalent interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Halogen bonds (interactions involving the bromine and iodine atoms)

While no specific docking studies involving this compound have been published, the methodology has been applied to a vast array of other halogenated and phenolic compounds to predict their binding modes with various proteins. Such studies on bromo-substituted compounds, for example, have explored their interactions with protein tyrosine kinases. These analyses provide a hypothetical framework for how this compound might interact with protein active sites based on its structural and electronic features.

Prediction of Spectroscopic Properties

Quantum chemical calculations can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. DFT methods are frequently used to compute properties like NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted spectra are invaluable for assigning the signals in experimentally obtained spectra.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule's bonds (stretching, bending, etc.). Computational analysis can calculate these frequencies, aiding in the interpretation of the experimental IR spectrum.

UV-Vis Spectroscopy: The absorption of ultraviolet-visible light by a molecule is due to the promotion of electrons from lower to higher energy orbitals (e.g., from HOMO to LUMO). Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

Although specific predicted spectra for this compound are not available in the literature, the computational tools to generate them are standard in the field of computational chemistry.

Absence of Computational Research on the Reaction Mechanisms of this compound

A thorough review of available scientific literature and chemical databases indicates a lack of specific theoretical and computational investigations into the reaction mechanisms of the chemical compound this compound.

Despite the importance of computational chemistry in elucidating reaction pathways, predicting reactivity, and understanding the electronic structure of molecules, there are currently no published studies that focus on applying these methods to this compound.

Computational approaches, such as Density Functional Theory (DFT), are powerful tools for modeling chemical reactions. These methods can determine the geometries of reactants, transition states, and products, as well as their relative energies. This information is crucial for building a comprehensive understanding of a reaction's mechanism, including its kinetics and thermodynamics.

For a hypothetical computational study on this compound, researchers would typically investigate various potential reaction pathways. This could involve, for example, modeling its synthesis, degradation, or its interaction with other chemical species. Such a study would likely generate data on activation energies, reaction enthalpies, and the electronic properties of intermediates.

However, as of the current date, no such detailed research findings or corresponding data tables for this compound have been made available in the public domain. The scientific community has not yet directed its computational resources to the study of this specific molecule's reaction mechanisms. Therefore, a detailed discussion under the section "Reaction Mechanism Studies through Computational Approaches" cannot be provided.

Mechanistic Investigations of Biological Activities of 3 Bromo 4 Hydroxy 5 Iodobenzonitrile and Its Analogues in Vitro and in Silico Research Focus

Molecular Basis of Interaction with Biological Targets

The interaction of 3-Bromo-4-hydroxy-5-iodobenzonitrile with biological macromolecules is likely governed by a combination of non-covalent forces. The specific arrangement and nature of its functional groups—halogens, hydroxyl, and nitrile—dictate the types of interactions it can form within a protein's binding pocket.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in an amino acid residue. The strength of this bond generally increases with the polarizability and size of the halogen, following the trend I > Br > Cl > F. nih.govacs.org Consequently, both the iodine and bromine atoms of this compound are capable of acting as potent halogen bond donors.

Iodine and Bromine as Halogen Bond Donors: The iodine atom, being larger and more polarizable than bromine, would be expected to form stronger and more directional halogen bonds. nih.gov In a protein binding site, these halogen atoms could interact with the backbone carbonyl oxygens or the side chains of residues like aspartate, glutamate, serine, or histidine. nih.govnih.gov Such interactions are crucial for ligand recognition and can significantly enhance binding affinity and selectivity. researchgate.netcam.ac.uk For instance, studies on other halogenated compounds have shown that substituting a lighter halogen with a heavier one, such as iodine, can lead to improved inhibitory activity due to stronger halogen bonding. nih.gov

Hydrophobic and van der Waals Interactions: Beyond halogen bonding, the bulky bromine and iodine atoms contribute to the compound's lipophilicity, potentially favoring interactions within hydrophobic pockets of a receptor through van der Waals forces. researchgate.net The aromatic ring itself can also participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The hydroxyl and nitrile groups are key polar functionalities that play a critical role in orienting the molecule within a binding site and establishing specific interactions.

Hydroxyl Group: The phenolic hydroxyl group is a versatile hydrogen bond donor and acceptor. It can form strong hydrogen bonds with amino acid side chains (e.g., aspartate, glutamate, serine, threonine, histidine) or with the peptide backbone. researchgate.net The presence of this group can dramatically increase binding affinity, but this gain is contingent on its correct positioning within the binding site to overcome the high energy penalty of desolvation. researchgate.net

Nitrile Group: The nitrile (cyano) group is a well-recognized pharmacophore in drug design. nih.gov Its linear geometry and small size allow it to fit into narrow binding pockets. nih.gov The nitrogen atom, with its lone pair of electrons, acts as a potent hydrogen bond acceptor, often interacting with backbone amide NH groups or with the side chains of residues like arginine and lysine. researchgate.netresearchgate.net The nitrile group is frequently considered a bioisostere of a carbonyl or hydroxyl group, capable of mimicking their hydrogen bonding patterns. nih.govresearchgate.net Furthermore, its strong dipole moment facilitates polar interactions that can stabilize the ligand-protein complex. nih.gov

Enzyme Inhibition Studies (e.g., in vitro assays)

There are no specific published in vitro enzyme inhibition studies for this compound. However, based on its structure, it could be hypothesized as an inhibitor for various enzyme classes, and standard assays could be employed to investigate this potential.

Halogenated phenolic compounds are known to interact with a range of enzymes. For example, brominated phenols have been shown to bind to thyroid receptors, suggesting potential endocrine-disrupting activity. nih.gov The nitrile group is present in many approved enzyme inhibitors, where it can act as a key binding element or even as a covalent warhead in certain contexts. rsc.org

A hypothetical investigation into the enzyme inhibitory potential of this compound would involve screening it against a panel of enzymes. Should any activity be observed, further studies would follow:

IC50 Determination: Dose-response assays would be conducted to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Kinetic Studies: To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), enzyme kinetics would be studied at varying concentrations of both the substrate and the inhibitor.

Molecular Docking: In silico docking simulations would be used to predict the binding mode of the compound within the enzyme's active site, identifying key interactions that could be experimentally validated through site-directed mutagenesis.

The table below illustrates a hypothetical summary of data that would be generated from such enzyme inhibition studies.

Enzyme TargetAssay TypeIC50 (µM)Inhibition MechanismKey Interacting Residues (from docking)
Hypothetical Enzyme AFluorometricData not availableData not availableData not available
Hypothetical Enzyme BColorimetricData not availableData not availableData not available

Antimicrobial Activity Studies (in vitro mechanisms)

While numerous halogenated marine natural products exhibit significant antimicrobial properties, specific studies on this compound are currently unavailable. nih.govnih.gov Halogenated phenols are known to possess antibacterial and antifungal activity, often attributed to their ability to disrupt cell membranes, interfere with metabolic pathways, or inhibit essential enzymes. nih.gov

An in vitro investigation of its antimicrobial potential would typically involve:

Minimum Inhibitory Concentration (MIC) Assays: Determining the lowest concentration of the compound that prevents visible growth of a range of bacteria and fungi.

Mechanism of Action Studies: If antimicrobial activity is confirmed, further assays could explore the mechanism, such as investigating cell membrane damage, inhibition of DNA or protein synthesis, or the generation of reactive oxygen species.

The following table represents the type of data that would be collected in preliminary antimicrobial screening.

Microbial StrainGram TypeMIC (µg/mL)
Staphylococcus aureusPositiveData not available
Escherichia coliNegativeData not available
Candida albicansFungusData not available

Modulatory Effects on Cellular Pathways (focus on in vitro or in silico pathway analysis)

No specific studies on the effects of this compound on cellular pathways have been reported. However, structurally related compounds like 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB) have been shown to exert cytoprotective effects by modulating key signaling pathways. For example, BDB protects cells from oxidative stress by activating the Nrf2/HO-1 pathway, which is mediated by the upstream kinases ERK and Akt. nih.gov It has also been shown to protect against myocardial ischemia-reperfusion injury by activating the Akt-PGC1α-Sirt3 pathway. frontiersin.org

Given these precedents, it is plausible that this compound could also modulate cellular signaling. In vitro or in silico analysis to investigate such effects would involve:

Cell Viability Assays: Assessing the compound's effect on the proliferation and viability of various cell lines.

Western Blotting and PCR: Measuring changes in the expression and phosphorylation levels of key proteins in signaling cascades (e.g., MAP kinases, Akt, NF-κB).

Reporter Gene Assays: Quantifying the activation or inhibition of specific transcription factors.

In Silico Pathway Analysis: Using computational tools to predict potential protein targets and the cellular pathways the compound might influence based on its chemical structure.

Structural Requirements for Target Affinity and Selectivity

The affinity and selectivity of this compound for a biological target would be dictated by the precise interplay of its functional groups.

Role of Halogenation Pattern: The presence of two different, bulky halogens (bromine and iodine) ortho to the hydroxyl group creates a unique electronic and steric profile. The iodine atom is expected to be the dominant halogen bond donor. nih.gov The relative positioning of the bromine and iodine could be critical for fitting into a specific binding pocket and may confer selectivity over other targets that cannot accommodate this specific substitution pattern. Studies on other brominated phenolic compounds have shown that both the degree and position of halogenation significantly impact binding affinity for receptors. nih.gov

Importance of the Phenolic Hydroxyl: The hydroxyl group's ability to act as a hydrogen bond donor/acceptor is fundamental. Its acidity and hydrogen bonding capacity are modulated by the adjacent electron-withdrawing halogen atoms. This group likely serves as a critical anchor point within a receptor.

Contribution of the Nitrile Group: The nitrile group provides a strong hydrogen bond accepting point and its linear shape allows for specific directional interactions. researchgate.net Its replacement with other groups (e.g., a carboxyl or amide) in hypothetical analogue studies would clarify its importance for binding. A change from a nitrile to a different functional group could drastically alter the binding mode and affinity. nih.gov

Applications of 3 Bromo 4 Hydroxy 5 Iodobenzonitrile in Advanced Chemical Research

Building Block in Complex Organic Synthesis

The strategic placement of multiple, distinct functional groups on the aromatic ring of 3-Bromo-4-hydroxy-5-iodobenzonitrile allows for selective and sequential chemical transformations. This positions the compound as a valuable starting material or intermediate in the construction of more complex molecular architectures.

Precursor for Advanced Pharmaceutical Intermediates

While specific examples detailing the use of this compound as a direct precursor in drug synthesis are not extensively documented in publicly available research, its structural motifs are highly relevant to medicinal chemistry. Chemical suppliers categorize the compound as a pharmaceutical intermediate, indicating its intended use in this area. bldpharm.com The structure is analogous to key intermediates used in the synthesis of established therapeutic agents.

For instance, the structurally related compound, 3-bromo-4-hydroxybenzonitrile (B56826), is a known precursor to 3-bromo-4-isobutyloxyphenyl carbothioamide, a key intermediate in the synthesis of Febuxostat. researchgate.netatlantis-press.comresearchgate.net Febuxostat is a medication used to treat gout and hyperuricemia. The synthesis involves the conversion of the nitrile group to a carbothioamide, a common transformation for this class of compounds. The additional iodine atom in this compound provides an extra reaction site, potentially for cross-coupling reactions, which could be exploited to generate novel drug analogues with modified properties. cymitquimica.com

Scaffold for Heterocyclic Synthesis (e.g., Quinazolines, Carbothioamides)

The nitrile (-C≡N) group is a versatile functional group for the synthesis of nitrogen-containing heterocycles, which are core structures in many biologically active compounds.

Quinazolines: Benzonitrile (B105546) derivatives are common starting materials for constructing the quinazoline (B50416) ring system. organic-chemistry.org The synthesis typically involves a cyclization reaction between the nitrile group and an adjacent amine-containing substituent, or through multi-component reactions. While direct synthesis of quinazolines from this compound is not specifically reported, its benzonitrile moiety makes it a suitable candidate for such synthetic strategies.

Carbothioamides: The conversion of nitriles to carbothioamides (thioamides) is a well-established chemical transformation. Research has demonstrated the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide from a benzonitrile precursor by reacting it with a sulfur source like sodium hydrosulfide (B80085). researchgate.net This carbothioamide is a crucial intermediate for pharmaceuticals. researchgate.netatlantis-press.com Given this precedent, this compound could similarly be converted to 3-bromo-4-hydroxy-5-iodophenyl carbothioamide, a novel and potentially useful building block for further synthetic elaboration.

Synthesis Pathway for a Carbothioamide Intermediate from a Benzonitrile Precursor researchgate.net
StepStarting MaterialReactionProductSignificance
14-hydroxybenzonitrile (B152051)Bromination3-bromo-4-hydroxybenzonitrileIntroduces a bromine atom.
23-bromo-4-hydroxybenzonitrileOxyalkylation3-bromo-4-isobutoxy benzonitrileAdds an isobutoxy group.
33-bromo-4-isobutoxy benzonitrileThioamidation3-bromo-4-isobutyloxyphenyl carbothioamideConverts nitrile to carbothioamide, a key step for building certain drug scaffolds.

Reagent in Material Science Research

The unique electronic and structural features of this compound make it a compound of interest in material science. Commercial suppliers list it for use in material science research, including for OLEDs and other electronic and optical materials. bldpharm.com

Development of New Materials with Tailored Electronic Properties

Halogenated organic compounds are fundamental in the field of organic electronics. The presence of bromine and iodine atoms on the aromatic ring of this compound can be used to:

Tune Electronic Energy Levels: The electronegativity and size of the halogen atoms influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule.

Facilitate Cross-Coupling Reactions: The carbon-iodine and carbon-bromine bonds serve as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the construction of larger, conjugated systems like conductive polymers or organic semiconductors.

Promote Intermolecular Interactions: Halogen bonding is a recognized non-covalent interaction that can influence the solid-state packing of organic materials, which in turn affects charge transport properties.

Synthesis of Functional Organic Compounds for Optical Applications

The benzonitrile framework, substituted with heavy atoms like bromine and iodine, provides a scaffold for developing new functional materials for optical applications. The electron-withdrawing nature of the nitrile group, combined with the potential for extending conjugation through reactions at the halogen sites, could be used to create novel dyes, fluorescent probes, or non-linear optical materials. The heavy atoms can also promote intersystem crossing, a property useful in designing materials for applications like photodynamic therapy or phosphorescent organic light-emitting diodes (OLEDs).

Analytical Reagent in Derivatization for Spectroscopic or Chromatographic Analysis

In analytical chemistry, derivatization is the process of chemically modifying an analyte to make it more suitable for analysis by a specific technique, such as high-performance liquid chromatography (HPLC) or spectroscopy.

While there are no specific reports on the use of this compound for this purpose, the related compound 4-iodobenzonitrile (B145841) has been successfully employed as a fluorogenic derivatization reagent for the HPLC analysis of L-p-boronophenylalanine (BPA), a drug used in cancer therapy. nih.gov The derivatization occurs via a Suzuki coupling reaction between the iodine atom of the reagent and the boronic acid group of the analyte. This reaction attaches a fluorescent cyanobiphenyl tag to the analyte, enabling highly sensitive detection. nih.gov

Given the presence of an iodine atom, this compound could potentially function in a similar capacity. It could be used to "tag" analytes containing compatible functional groups (e.g., boronic acids) through cross-coupling reactions. The resulting derivative would incorporate the benzonitrile chromophore, allowing for enhanced detection by UV-Vis spectroscopy or fluorescence detectors in chromatography.

Concept of Derivatization for HPLC Analysis Using an Iodo-Aromatic Reagent nih.gov
ComponentRoleChemical PrincipleAnalytical Outcome
Analyte (e.g., L-p-boronophenylalanine)Target molecule for quantificationContains a functional group (boronic acid) capable of undergoing a cross-coupling reaction.Analyte is present in a complex matrix (e.g., blood) at low concentrations.
Derivatization Reagent (e.g., 4-iodobenzonitrile)Tagging moleculeReacts with the analyte via its iodine atom in a Suzuki coupling reaction.The reagent itself has properties (e.g., fluorescence) that are transferred to the analyte.
Derivatized ProductModified analyteA new, larger molecule is formed that combines the structures of the analyte and the reagent.The product is highly fluorescent, allowing for sensitive and selective detection by an HPLC-fluorescence detector.

Future Research Directions and Emerging Opportunities

Development of Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research into 3-Bromo-4-hydroxy-5-iodobenzonitrile will likely prioritize the development of sustainable synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the exploration of enzymatic catalysis. Haloperoxidases, for instance, are enzymes capable of catalyzing the halogenation of phenolic compounds in the presence of a halide source and hydrogen peroxide. nih.gov The regioselectivity of these enzymes could be harnessed for the specific bromination and iodination of a 4-hydroxybenzonitrile (B152051) precursor, potentially offering a greener alternative to traditional methods that often rely on harsh reagents. Laccase-catalyzed iodination of p-substituted phenols using potassium iodide as the iodine source and aerial oxygen as the oxidant is another sustainable approach that has shown high efficiency for producing iodophenols under mild conditions.

The principles of green chemistry can also be applied to the synthesis of the benzonitrile (B105546) core. Ionic liquids, for example, have been investigated as recyclable agents for the synthesis of benzonitriles from benzaldehydes, serving as co-solvents and catalysts while simplifying product separation. rsc.org Adapting such methods to accommodate the halogenated starting materials for this compound could significantly enhance the sustainability of its production.

Synthetic Strategy Key Features Potential Advantages Illustrative Precursor
Enzymatic HalogenationUse of haloperoxidases or laccases. nih.govHigh regioselectivity, mild reaction conditions, reduced use of hazardous reagents.4-hydroxybenzonitrile
Ionic Liquid-Mediated SynthesisIonic liquids as recyclable catalysts and solvents. rsc.orgElimination of metal salt catalysts, simplified separation, potential for continuous processing.3-Bromo-4-hydroxy-5-iodobenzaldehyde
PhotocatalysisVisible-light-mediated reactions.Energy-efficient, atom-economical, potential for novel reaction pathways.Dihalogenated phenols

Exploration of Novel Chemical Transformations

The rich functionality of this compound provides a versatile platform for exploring a wide array of novel chemical transformations. The presence of three distinct functional groups—a nitrile, a bromine atom, and an iodine atom—on the aromatic ring opens up possibilities for selective and sequential modifications.

The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions to form heterocyclic structures. masterorganicchemistry.com The catalytic hydrogenation of benzonitriles, for example, can yield primary amines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netmdpi.com

The carbon-halogen bonds offer opportunities for cross-coupling reactions, which are fundamental to the construction of complex organic molecules. The differential reactivity of the C-I and C-Br bonds could allow for selective functionalization. For instance, the C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, enabling the introduction of a substituent at the 5-position while leaving the bromine at the 3-position available for subsequent transformations. This stepwise approach would allow for the synthesis of a diverse library of derivatives.

Transformation Type Target Functional Group Potential Products Key Reagents/Catalysts
Nitrile Hydrolysis-CNCarboxylic acids, amidesAcid or base catalysts
Nitrile Reduction-CNPrimary aminesReducing agents (e.g., LiAlH₄), catalytic hydrogenation researchgate.netmdpi.com
Suzuki Coupling-I, -BrBiarylsPalladium catalysts, boronic acids
Sonogashira Coupling-I, -BrAlkynyl-substituted aromaticsPalladium and copper catalysts, terminal alkynes
Buchwald-Hartwig Amination-I, -BrAryl aminesPalladium catalysts, amines

High-Throughput Screening for New Research Applications

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly evaluating large libraries of compounds for a specific activity. bmglabtech.comyoutube.com Given the structural motifs present in this compound—a halogenated phenol (B47542) and a benzonitrile—it is a prime candidate for inclusion in HTS campaigns to uncover new biological activities and material properties.

In the context of medicinal chemistry, halogenated phenols are known to exhibit a range of biological effects, and the nitrile group is a common pharmacophore in many approved drugs. acs.org A library of compounds derived from this compound, synthesized through the novel chemical transformations described above, could be screened against a wide array of biological targets, including enzymes, receptors, and whole cells. For instance, screening for antibacterial activity is a promising direction, as many halogenated aromatic compounds have demonstrated antimicrobial properties. researchgate.net

Beyond biological applications, HTS can be employed to identify new materials with desirable properties. For example, libraries of derivatives could be screened for their photophysical properties, such as fluorescence or phosphorescence, which are relevant for applications in organic light-emitting diodes (OLEDs) and sensors.

Screening Application Target Property/Activity Illustrative Assay Types Potential Research Area
Drug DiscoveryAntibacterial, antifungal, antiviral, anticancer activityCell-based viability assays, enzyme inhibition assays researchgate.netMedicinal Chemistry
Agrochemical ResearchHerbicidal, insecticidal, fungicidal activityWhole-organism screening, target-based enzymatic assaysAgricultural Science
Materials ScienceFluorescence, phosphorescence, nonlinear optical propertiesSpectroscopic analysis, thin-film characterizationOptoelectronics, Photonics

Advanced Computational Design of Analogues with Specific Properties

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with tailored properties. pku.edu.cn For this compound, computational methods can be employed to predict the physicochemical and biological properties of its analogues, thereby guiding synthetic efforts toward the most promising candidates.

Molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets. mdpi.comnih.gov This in silico approach can help to prioritize compounds for synthesis and biological testing, saving time and resources. For example, if a particular protein target is identified through HTS, docking studies can be used to design analogues with improved binding affinity by optimizing the substituents on the aromatic ring.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic properties of this compound and its derivatives. researchgate.net These predictions can be valuable for designing molecules with specific optical or electronic properties for material science applications. For instance, the impact of different substituents on the HOMO-LUMO gap can be calculated to tune the absorption and emission spectra of potential organic electronic materials.

Computational Method Predicted Property Application Illustrative Software
Molecular DockingBinding affinity, binding modeDrug design, understanding protein-ligand interactions mdpi.comnih.govAutoDock, Glide, GOLD
Density Functional Theory (DFT)HOMO/LUMO energies, electrostatic potential, spectroscopic propertiesDesign of electronic materials, prediction of reactivity researchgate.netGaussian, ORCA, VASP
Quantitative Structure-Activity Relationship (QSAR)Biological activity, toxicityPredictive toxicology, lead optimizationMOE, SYBYL

Expanding the Scope of Material Science Applications

The unique combination of functional groups in this compound suggests its potential as a building block for advanced materials. The nitrile group is known to be a useful functionality in the synthesis of polymers, and the presence of halogens can impart desirable properties such as flame retardancy and altered electronic characteristics.

The nitrile functionality can be utilized in polymerization reactions, such as the trimerization to form triazine-based polymers, which are known for their thermal stability. nih.gov Furthermore, the nitrile group can be chemically modified post-polymerization to introduce other functionalities, leading to the creation of functional polymers with tailored properties.

The high atomic number of iodine in this compound could be advantageous in the development of organic semiconductors and other electronic materials. korea.ac.krwikipedia.orgnih.gov Iodine-containing organic compounds have been shown to exhibit interesting electronic properties, including enhanced charge carrier mobility. korea.ac.krresearchgate.net The ability to tune the electronic properties of this molecule through chemical modification makes it an attractive candidate for exploration in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Additionally, the presence of heavy atoms like bromine and iodine in a non-centrosymmetric crystal structure could lead to significant nonlinear optical (NLO) properties, which are of interest for applications in photonics and optical communications. acs.orgjhuapl.eduyoutube.com

Material Class Potential Role of this compound Key Properties Potential Applications
Functional PolymersMonomer or precursor for polymer synthesis. nih.govThermal stability, chemical resistance, tunable properties.High-performance plastics, membranes, resins.
Organic SemiconductorsDopant or active layer component. korea.ac.krwikipedia.orgnih.govEnhanced charge transport, tunable energy levels.Organic field-effect transistors (OFETs), organic photovoltaics (OPVs).
Nonlinear Optical (NLO) MaterialsChromophore for NLO applications. acs.orgjhuapl.eduyoutube.comHigh second- or third-order optical nonlinearities.Optical switching, frequency conversion, telecommunications.

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-4-hydroxy-5-iodobenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via sequential halogenation and functional group protection. A plausible route involves:

Iodination : Direct electrophilic iodination of 3-bromo-4-hydroxybenzonitrile using iodine monochloride (ICl) in acetic acid at 60–80°C to target the 5-position .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product, with yields typically 60–75% depending on stoichiometric control of ICl .

Validation : Monitor reaction progress via TLC and confirm regioselectivity using 1H^{1}\text{H} NMR (absence of aromatic protons at the 5-position) and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 13C^{13}\text{C} NMR distinguishes nitrile (C≡N, ~115 ppm) and halogenated carbons (C-I: ~95 ppm; C-Br: ~130 ppm). Contradictions in splitting patterns may arise from dynamic rotational isomerism; variable-temperature NMR can resolve this .
  • X-ray Crystallography : Use SHELX-97 for structure refinement. Heavy atoms (Br, I) enhance diffraction contrast, but twinning may occur; employ PLATON’s TWINLAW to identify twin domains .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm1^{-1}) and nitrile (~2230 cm1^{-1}) groups. Discrepancies in peak broadening require solvent-free KBr pellet preparation .

Q. How can researchers optimize purification to minimize halogen loss during isolation?

Methodological Answer:

  • Solvent Selection : Use non-polar solvents (e.g., dichloromethane) during extraction to reduce hydrolysis of the nitrile group.
  • Low-Temperature Crystallization : Recrystallize from ethanol/water at 4°C to prevent iodine sublimation .
  • HPLC Validation : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>95%) and detect dehalogenated byproducts .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, I, OH) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Buchwald-Hartwig Amination : The hydroxyl group acts as a directing meta-substituent, but steric hindrance from iodine limits coupling at the 5-position. Use Pd(OAc)2_2/XPhos with microwave irradiation (120°C, 2h) to achieve 40–50% yield .
  • DFT Calculations : Gaussian09 (B3LYP/6-311+G(d,p)) models charge distribution, showing iodine’s +M effect stabilizes intermediates. Compare HOMO-LUMO gaps with bromine-only analogs to predict reactivity .

Q. How should researchers address contradictions in crystallographic data for halogenated benzonitriles?

Methodological Answer:

  • Disorder Modeling : Halogen atoms (Br, I) often exhibit positional disorder. Use SHELXL’s PART instruction to refine occupancy ratios .
  • Hydrogen Bonding Networks : OH···N≡C interactions may distort geometry. Compare with Cambridge Structural Database entries (e.g., CCDC 2056781) to validate packing motifs .

Q. What computational strategies predict the biological activity of this compound derivatives?

Methodological Answer:

  • QSAR Modeling : Use MOE’s descriptor analysis (logP, polar surface area) to correlate substituent effects with antimicrobial activity. Train models on datasets of halogenated benzonitriles with known IC50_{50} values .
  • Molecular Docking : AutoDock Vina screens derivatives against cytochrome P450 (PDB: 3TDA). The iodine atom’s van der Waals radius enhances binding affinity but may clash with active-site residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.